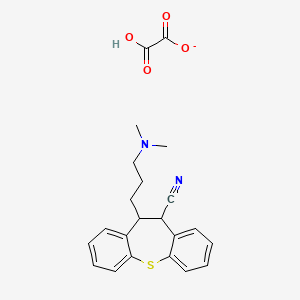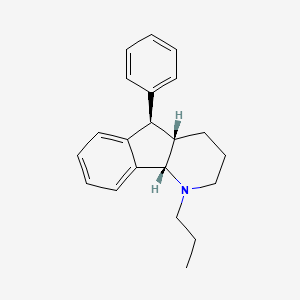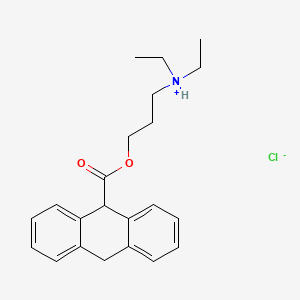
Acetamide, N-((butylnitrosoamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-((butylnitrosoamino)methyl)- is a chemical compound with the molecular formula C7H15N3O2 It is known for its unique structure, which includes a butylnitrosoamino group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((butylnitrosoamino)methyl)- typically involves the reaction of butylamine with nitrosating agents to form the butylnitrosoamino group. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Acetamide, N-((butylnitrosoamino)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-((butylnitrosoamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions where the butylnitrosoamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Acetamide, N-((butylnitrosoamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Acetamide, N-((butylnitrosoamino)methyl)- involves its interaction with molecular targets in biological systems. The nitroso group can interact with proteins and enzymes, potentially altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen, widely used as a solvent in organic synthesis.
Uniqueness
Acetamide, N-((butylnitrosoamino)methyl)- is unique due to the presence of the butylnitrosoamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
64005-58-9 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N-[[butyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C7H15N3O2/c1-3-4-5-10(9-12)6-8-7(2)11/h3-6H2,1-2H3,(H,8,11) |
Clave InChI |
JCPKHEANEFEVNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CNC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)


